2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide
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Overview
Description
2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound that features a variety of functional groups, including imidazole, piperidine, pyrazole, and phenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Piperidine Derivatives: Compounds featuring the piperidine ring, often used in pharmaceuticals.
Pyrazole Derivatives: Compounds with the pyrazole ring, known for their anti-inflammatory and analgesic properties.
Uniqueness
2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide is unique due to its combination of multiple functional groups, which can confer a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-26-15-12-23-20(26)16-27-13-9-18(10-14-27)28-19(8-11-24-28)25-22(29)21(30-2)17-6-4-3-5-7-17/h3-8,11-12,15,18,21H,9-10,13-14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXJIPJTPSHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)C(C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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